molecular formula C17H20N6O4 B2619301 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one CAS No. 1704536-08-2

3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

Cat. No.: B2619301
CAS No.: 1704536-08-2
M. Wt: 372.385
InChI Key: AUXAOTVPOVCKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one is an oxazolidinone derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound stands out due to its unique molecular structure, which imparts distinct physicochemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Synthesis of 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one involves multi-step organic reactions. Generally, the synthesis begins with the preparation of intermediate compounds, such as pyrazine derivatives and oxadiazole derivatives. These intermediates undergo condensation reactions with other reactants, followed by cyclization and functional group modifications under controlled conditions like temperature, pH, and solvent usage.

Industrial Production Methods:

Industrial production often requires optimization of the synthetic route to ensure high yield and purity. Techniques like batch processing and continuous flow chemistry might be employed. Process parameters such as solvent selection, reaction time, temperature, and catalyst usage are meticulously controlled to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, substitution, and cyclization.

Common Reagents and Conditions:

  • Oxidation: : Often involves oxidizing agents such as potassium permanganate or chromium trioxide under acidic or basic conditions.

  • Reduction: : Typically employs reducing agents like sodium borohydride or lithium aluminium hydride.

  • Substitution: : Utilizes nucleophiles or electrophiles to replace functional groups, often requiring catalysts or specific solvents to drive the reaction.

Major Products:

The major products from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups or altered molecular frameworks.

Scientific Research Applications

3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one has significant applications in scientific research:

  • Chemistry: : Used as a precursor or intermediate in the synthesis of complex organic molecules.

  • Biology: : Functions as a probe or ligand in studying biological pathways or molecular interactions.

  • Medicine: : Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

  • Industry: : Applied in the development of novel materials or chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism by which 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exerts its effects involves interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Compared to other oxazolidinone derivatives and similar compounds, 3-(2-Oxo-2-(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one exhibits distinct properties due to its unique substituents and molecular framework. Similar compounds include:

  • 2-Oxazolidinone derivatives with different substituents on the oxazolidinone ring.

  • Pyrazine derivatives with variations in the functional groups attached to the pyrazine ring.

  • Oxadiazole derivatives with alternative substituents on the oxadiazole ring.

Conclusion:

The compound this compound stands out for its unique structure and diverse applications. Its synthesis, chemical reactivity, and biological activities make it a valuable subject of study in multiple scientific disciplines.

Properties

IUPAC Name

3-[2-oxo-2-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O4/c24-15(11-23-6-7-26-17(23)25)22-5-1-2-12(10-22)8-14-20-16(21-27-14)13-9-18-3-4-19-13/h3-4,9,12H,1-2,5-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUXAOTVPOVCKJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2CCOC2=O)CC3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.